2-Fluoroethyl thiocyanate

Description

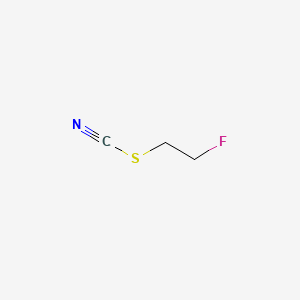

2-Fluoroethyl thiocyanate (chemical formula: C₃H₄FNS) is an organosulfur compound characterized by a thiocyanate (-SCN) group attached to a 2-fluoroethyl moiety. The fluorine atom at the β-position introduces electronegativity and polarity, influencing its physicochemical properties, such as boiling point, solubility, and reactivity. Thiocyanates are widely utilized in organic synthesis, coordination chemistry, and industrial applications due to their versatility as ligands and intermediates .

Properties

IUPAC Name |

2-fluoroethyl thiocyanate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4FNS/c4-1-2-6-3-5/h1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCDXXCPZKJPBTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964714 | |

| Record name | 2-Fluoroethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505-13-5 | |

| Record name | Thiocyanic acid, 2-fluoroethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoroethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoroethyl thiocyanate can be synthesized through the reaction of 2-fluoroethyl bromide with potassium thiocyanate in an aqueous medium. The reaction typically proceeds as follows:

FCH2CH2Br+KSCN→FCH2CH2SCN+KBr

This method involves heating the reactants in ethanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoroethyl thiocyanate undergoes various chemical reactions, including:

Substitution Reactions: The thiocyanate group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.

Reduction Reactions: Reduction of this compound can yield thiol derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium azide or sodium hydroxide can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Substitution: Formation of azido or hydroxyl derivatives.

Oxidation: Formation of sulfonyl derivatives.

Reduction: Formation of thiol derivatives

Scientific Research Applications

2-Fluoroethyl thiocyanate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to introduce both fluorine and thiocyanate functionalities into molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-fluoroethyl thiocyanate involves its interaction with biological molecules through the thiocyanate group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atom enhances the compound’s reactivity and stability, allowing it to effectively target specific molecular pathways .

Comparison with Similar Compounds

Ethyl Thiocyanate (CAS 542-90-5)

Structural Differences : Ethyl thiocyanate (C₃H₅NS) lacks the fluorine atom present in 2-fluoroethyl thiocyanate, resulting in reduced polarity and electronegativity.

Physicochemical Properties :

- Boiling Point : Ethyl thiocyanate has a boiling point of ~165°C, whereas the fluorine in this compound is expected to lower this due to increased volatility from electron withdrawal.

- Solubility : Ethyl thiocyanate is sparingly soluble in water but miscible with organic solvents. The fluorine in this compound may enhance solubility in polar aprotic solvents like acetone or DMF .

Applications : Ethyl thiocyanate is used in agrochemicals and pharmaceuticals. The fluorinated analog may exhibit improved stability in acidic environments, making it suitable for specialized syntheses .

2-(2-Butoxyethoxy)ethyl Thiocyanate

Structural Differences: This compound (C₉H₁₇NO₂S) features an extended ether chain, increasing hydrophobicity and molecular weight compared to this compound. Physicochemical Properties:

- Molecular Weight : 2-(2-Butoxyethoxy)ethyl thiocyanate (MW: 215.3 g/mol) is significantly heavier than this compound (MW: 109.13 g/mol), affecting diffusion rates and application in liquid-phase reactions.

- Reactivity : The ether chain reduces electrophilicity, whereas the fluorine in this compound enhances electrophilic character at the thiocyanate group .

2-Amino-2-oxoethyl Thiocyanate (CAS 5875-28-5)

Structural Differences : The presence of an amide group (-NH₂CO-) introduces hydrogen-bonding capability, absent in this compound.

Physicochemical Properties :

- Melting Point: 2-Amino-2-oxoethyl thiocyanate has a higher melting point (~120°C) due to intermolecular hydrogen bonding, whereas this compound likely remains liquid at room temperature.

- Applications : Used in bio-conjugation chemistry; the fluorinated analog may lack similar biocompatibility but could serve as a fluorinated probe in imaging .

Data Table: Key Properties of Thiocyanate Derivatives

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-fluoroethyl thiocyanate, and how can reaction efficiency be optimized?

- Methodology : Use nucleophilic substitution reactions between 2-fluoroethyl halides (e.g., bromide or iodide) and thiocyanate salts (KSCN or NaSCN) in polar aprotic solvents like DMF or acetonitrile. Monitor reaction progress via TLC or GC-MS. Optimize temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of halide to thiocyanate) to minimize byproducts .

- Validation : Confirm purity via elemental analysis and NMR spectroscopy. Compare yields under varying conditions (e.g., solvent, catalyst) to identify optimal parameters .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- FT-IR : Identify C≡N stretching (~2050–2100 cm⁻¹) and C-S vibrations (~650–750 cm⁻¹). Compare to known thiocyanate spectra to distinguish bonding modes (M-SCN vs. M-NCS) .

- NMR : Use ¹⁹F NMR to detect fluorine environment shifts (δ -200 to -220 ppm for fluorinated alkyl groups) and ¹³C NMR for thiocyanate carbon signals (~110–120 ppm) .

Q. How can researchers ensure reproducibility in experiments involving this compound?

- Guidelines :

- Document reaction conditions (solvent purity, temperature control) and instrument calibration details.

- Share raw data, code, and procedural videos per CONSORT-EHEALTH standards to enable replication .

- Statistical Validation : Use ANOVA to compare inter-laboratory results and assess variability .

Advanced Research Questions

Q. How does the fluorinated ethyl group influence the stability and reactivity of this compound compared to non-fluorinated analogs?

- Mechanistic Insight : The electron-withdrawing fluorine atom increases electrophilicity at the thiocyanate group, enhancing nucleophilic substitution rates but reducing thermal stability.

- Experimental Design : Conduct kinetic studies under controlled pH and temperature. Use stopped-flow techniques with UV-Vis monitoring to track degradation pathways .

- Data Contradictions : Address discrepancies in stability studies by standardizing degradation metrics (e.g., half-life calculations) .

Q. What advanced methodologies resolve equilibrium constant discrepancies in reactions involving this compound?

- Global Data Analysis : Employ ReactLab Equilibria to model complexation kinetics and account for transient intermediates. Compare results to traditional Beer-Lambert law-derived constants .

- Case Study : For iron(III)-thiocyanate systems, global analysis reduced errors in equilibrium constants by 15–20% compared to single-wavelength methods .

Q. How can computational models predict the interaction of this compound with biological macromolecules?

- Strategy : Combine molecular docking (e.g., AutoDock Vina) with MD simulations to assess binding affinities to enzymes like myeloperoxidase. Validate with in vitro assays measuring thiocyanate oxidation by HOCl .

- Challenges : Address model limitations (e.g., solvent effects) by cross-referencing with crystallographic data from analogous thiocyanate complexes .

Q. What statistical approaches are critical for analyzing temporal degradation effects in this compound studies?

- Time-Series Analysis : Use mixed-effects models to account for batch variability in long-term stability experiments. Apply SNK post-hoc tests to compare degradation rates across pH conditions .

- Example : Nickel thiocyanate degradation followed pseudo-first-order kinetics (R² > 0.95) under oxidative stress, with rate constants differing by 30% between pH 4 and 7 .

Methodological Considerations

Q. How should researchers handle data contradictions in thiocyanate quantification assays?

- Troubleshooting :

- Recovery Tests : Spike samples with known thiocyanate concentrations (e.g., 5.1 mg/L internal standard) to validate accuracy .

- Calibration Curves : Use linear regression (R² ≥ 0.99) for spectrophotometric assays (460 nm) and correct for matrix effects .

Q. What safety protocols are essential for handling this compound?

- PPE Requirements : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .

- Waste Management : Neutralize residues with alkaline peroxide solutions before disposal .

Tables

| Analytical Technique | Key Parameters | Reference |

|---|---|---|

| FT-IR | C≡N stretch: 2050–2100 cm⁻¹ | |

| ¹⁹F NMR | δ -200 to -220 ppm (fluorine shift) | |

| Stopped-Flow UV-Vis | λ = 460 nm, ε = 4.3×10³ L/mol·cm |

| Statistical Test | Application | Reference |

|---|---|---|

| ANOVA | Compare treatment means | |

| SNK Test | Post-hoc mean comparison |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.